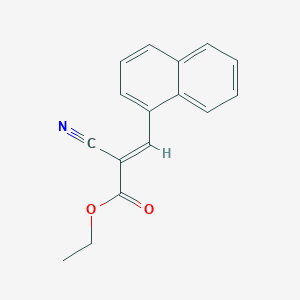

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Description

The exact mass of the compound Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMUVKEQPRZFV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-85-3 | |

| Record name | ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (CAS 7498-85-3)

Executive Summary

Ethyl 2-cyano-3-(1-naphthalenyl)acrylate is a highly conjugated alpha-cyanoacrylate derivative characterized by its extended aromatic system. As a classic Knoevenagel condensation product, it serves a dual purpose in modern chemical research: it acts as a potent electrophilic Michael acceptor for synthesizing complex heterocycles, and it functions as a valuable photophysical scaffold due to its push-pull electronic configuration. This guide provides a comprehensive analysis of its properties, synthetic methodologies, and downstream applications for researchers in drug development and materials science.

Physicochemical Properties & Structural Analysis

The molecule features a naphthalene ring (an electron donor) conjugated to an alkene substituted with cyano and ethyl ester groups (electron-withdrawing acceptors). This donor-π-acceptor (D-π-A) architecture significantly lowers the HOMO-LUMO gap, conferring distinct UV absorption characteristics and potential intramolecular charge transfer (ICT) properties.

Table 1: Core Physicochemical Data

| Property | Value |

| Chemical Name | Ethyl 2-cyano-3-(1-naphthalenyl)acrylate |

| CAS Number | 7498-85-3 |

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| Melting Point | 146 °C |

| Boiling Point | 428.8 ± 33.0 °C (Predicted) |

| SMILES | CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |

| Physical Form | White to yellow solid |

Data supported by[1], [2], and exact mass profiling via [3].

Synthetic Methodology: The Knoevenagel Condensation

The synthesis of Ethyl 2-cyano-3-(1-naphthalenyl)acrylate relies on the Knoevenagel condensation between 1-naphthaldehyde and ethyl cyanoacetate.

Expertise & Causality: The reaction utilizes a weak base (typically piperidine) to deprotonate the active methylene of ethyl cyanoacetate, forming a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The addition of a weak acid (glacial acetic acid) forms a bifunctional piperidinium acetate catalyst, which simultaneously activates the aldehyde via protonation and facilitates the subsequent dehydration step to yield the thermodynamically stable E-alkene.

Experimental Protocol (Self-Validating Workflow)

-

Reagent Preparation: In a dry 250 mL round-bottom flask, combine 1-naphthaldehyde (10.0 mmol) and ethyl cyanoacetate (11.0 mmol) in 50 mL of anhydrous toluene.

-

Catalyst Addition: Add piperidine (1.0 mmol, 0.1 equiv) and glacial acetic acid (1.0 mmol, 0.1 equiv).

-

Causality: The catalytic buffer system prevents side reactions such as the Cannizzaro reaction or excessive polymerization of the cyanoacetate.

-

-

Reflux & Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C.

-

System Validation: The reaction is self-validating; the theoretical yield of water (0.18 mL for 10 mmol) will collect in the Dean-Stark trap, providing a real-time visual metric of reaction progress and driving the equilibrium forward.

-

-

Reaction Monitoring: After 3-4 hours, perform TLC (Hexane:Ethyl Acetate 8:2). The complete disappearance of the UV-active 1-naphthaldehyde spot confirms the reaction endpoint.

-

Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (to remove the amine catalyst), saturated NaHCO3 (to neutralize acetic acid), and brine. Dry over anhydrous Na2SO4.

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to yield Ethyl 2-cyano-3-(1-naphthalenyl)acrylate as a white to pale-yellow solid[1].

Workflow for the Knoevenagel condensation synthesis of Ethyl 2-cyano-3-(1-naphthalenyl)acrylate.

Chemical Reactivity & Downstream Applications

Due to the strong electron-withdrawing nature of the cyano and ester groups, the β-carbon of the acrylate system is highly electrophilic, making it an excellent platform for downstream functionalization.

-

Drug Development (Michael Addition): The compound acts as a robust Michael acceptor. Nucleophiles such as amines, thiols, or active methylenes can readily attack the β-carbon. This is the foundational step for synthesizing complex heterocycles like pyrazoles, pyrimidines, and dihydropyridines—privileged scaffolds in medicinal chemistry.

-

Materials Science (Photophysics): The extended conjugation of the naphthalene moiety combined with the cyanoacrylate acceptor creates a system prone to intramolecular charge transfer (ICT). Such molecules are frequently investigated for Aggregation-Induced Emission (AIE) properties and as highly efficient UV-absorbing agents in advanced polymer formulations[3].

Chemical reactivity pathways and downstream applications of the alpha-cyanoacrylate scaffold.

References

-

PubChemLite. "7498-85-3 (C16H13NO2)". Available at:[Link]

Sources

chemical structure of ethyl 2-cyano-3-(naphthalen-1-yl)acrylate

An In-Depth Technical Guide on the Chemical Structure and Applications of Ethyl 2-Cyano-3-(Naphthalen-1-yl)Acrylate

Part 1: Chemical Identity & Structural Analysis

1.1 Core Identity

1.2 Structural Architecture

Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate is a quintessential "push-pull" alkene system . Its utility in both materials science and bio-organic chemistry stems directly from the electronic communication between its constituent moieties.

-

The Donor (D): The naphthalen-1-yl group acts as an electron-rich

-system. The extended conjugation of the fused ring system provides a robust chromophore, absorbing strongly in the UV region and often exhibiting fluorescence. -

The Bridge (

): The central alkene ( -

The Acceptor (A): The

-cyano and

Stereochemistry: The synthesis typically yields the (E)-isomer predominantly due to steric hindrance. The bulky naphthalene ring and the ester group prefer to be on opposite sides of the double bond (trans-arrangement), minimizing steric clash compared to the (Z)-isomer.

1.3 Electronic Properties & Reactivity

The

Part 2: Synthesis & Mechanism

The synthesis of ECNA is achieved via the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction.[5] This protocol is favored for its atom economy and mild conditions.

2.1 Reaction Pathway Diagram

Figure 1: Step-wise mechanism of the Knoevenagel condensation utilized to synthesize ECNA.[5][6][7][8]

2.2 Experimental Protocol: Synthesis of ECNA

Objective: Synthesize high-purity (E)-ethyl 2-cyano-3-(naphthalen-1-yl)acrylate.

Reagents:

-

1-Naphthaldehyde (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Piperidine (Catalytic amount, ~0.5 mmol)[9]

-

Ethanol (20 mL, anhydrous)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthaldehyde (1.56 g) and ethyl cyanoacetate (1.13 g) in 20 mL of ethanol.

-

Catalysis: Add 5 drops of piperidine. The solution may turn slightly yellow/orange, indicating the formation of the conjugated system.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a new spot with a lower

than the aldehyde. -

Crystallization: Cool the reaction mixture to room temperature. The product often precipitates spontaneously. If not, cool in an ice bath for 30 minutes.

-

Filtration: Filter the solid precipitate under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol to yield needle-like crystals.

-

Drying: Dry the crystals in a vacuum desiccator over

.

Yield Expectation: 85–92%. Appearance: White to pale yellow crystalline solid.

Part 3: Applications in Sensing & Drug Discovery

3.1 Fluorescence "Turn-Off" Chemodosimeter

ECNA serves as a highly selective probe for Hydrazine (

Mechanism of Action:

-

Native State (Fluorescent): ECNA possesses a rigid, conjugated

-system that fluoresces (typically blue/green emission) upon UV excitation. -

Sensing Event: Hydrazine acts as a bis-nucleophile. It attacks the electrophilic

-carbon of ECNA (Michael addition). -

Cyclization: The intermediate undergoes intramolecular cyclization to form a pyrazoline or pyrazolone derivative.

-

Signal Change (Non-Fluorescent): This reaction breaks the extended conjugation of the alkene linker. The resulting molecule loses its ability to fluoresce at the original wavelength, resulting in a "Turn-Off" signal.

3.2 Sensing Pathway Diagram

Figure 2: The chemical transformation responsible for hydrazine detection. The breakage of the conjugated alkene bridge quenches fluorescence.

3.3 Drug Development Relevance

Beyond sensing, ECNA is a privileged intermediate in medicinal chemistry.

-

Pyrazoles/Pyrimidines: Reaction with hydrazines or ureas yields nitrogen-containing heterocycles, which are scaffolds for anti-inflammatory (e.g., Celecoxib analogs) and kinase inhibitor drugs.

-

UV Filters: The strong UV absorption (

nm) makes this structural class useful for developing UV-protective coatings for photosensitive pharmaceutical formulations.

Part 4: Characterization Data

To validate the synthesis of ECNA, compare experimental data against these standard values.

4.1 Spectroscopic Data Table

| Technique | Parameter | Expected Value/Peak | Assignment |

| 1.39 – 1.42 (t, 3H) | Methyl protons ( | ||

| 4.35 – 4.40 (q, 2H) | Methylene protons ( | ||

| 7.50 – 8.20 (m, 7H) | Naphthalene aromatic protons | ||

| 8.80 – 9.00 (s, 1H) | Vinylic proton ( | ||

| IR | 2215 – 2225 | ||

| 1715 – 1725 | |||

| 1590 – 1610 | |||

| MS | m/z | 251.1 | Molecular Ion |

4.2 Protocol: Hydrazine Detection Assay

Objective: Detect trace hydrazine in environmental water samples.

-

Stock Solution: Prepare a

M stock solution of ECNA in DMSO. -

Test Solution: Dilute the stock to

using a DMSO:Water (1:9 v/v) mixture (buffered to pH 7.4 with HEPES). -

Baseline Measurement: Record the fluorescence emission spectrum (

nm). Note the intensity at -

Addition: Add the water sample containing hydrazine.[2]

-

Incubation: Allow the reaction to proceed for 15–30 minutes at room temperature.

-

Readout: Measure fluorescence again. A significant decrease (quenching) in emission intensity confirms the presence of hydrazine.

References

-

Kalel, R. A., et al. (2025).[2][10] Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): A sensitive, selective fluorescence 'Turn-off' chemodosimeteric probe for detection of poisonous hydrazine hydrate and its vapours.[2] New Journal of Chemistry.

-

BenchChem. (2025).[5][7][11][12] Physical and chemical properties of Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate.

-

Sigma-Aldrich. (n.d.). Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate Product Sheet.

-

ChemScene. (n.d.). Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate General Information.

Sources

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate - [sigmaaldrich.com]

- 4. Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate | 7498-85-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. oiccpress.com [oiccpress.com]

- 9. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Analysis of ECNA (Ethyl 2-Cyanoacrylate): Molecular Characteristics and Polymerization Kinetics

[1]

Executive Summary & Nomenclature Clarification

ECNA is the technical abbreviation for Ethyl 2-cyanoacrylate (also known as Ethyl

This guide provides the precise molecular data, reaction mechanisms, and synthesis protocols required for researchers utilizing ECNA in formulation science.

Molecular Specifications

The following data defines the physicochemical identity of the ECNA monomer.

| Parameter | Value | Unit |

| IUPAC Name | Ethyl 2-cyanoprop-2-enoate | - |

| Common Abbreviation | ECNA / ECA | - |

| CAS Registry Number | 7085-85-0 | - |

| Chemical Formula | - | |

| Molecular Weight | 125.13 | g/mol |

| Density | 1.06 | g/mL at 25°C |

| Boiling Point | 54–56 | °C (at 3 mmHg) |

| Solubility | Soluble in acetone, MEK, nitromethane; Polymerizes in water | - |

| Polymer Derivative | Poly(ethyl cyanoacrylate) (PECA) | [25067-30-5] |

Chemical Structure & Reactivity

ECNA is characterized by a highly electron-deficient double bond due to the electron-withdrawing nitrile (

Mechanism of Polymerization

In physiological or aqueous environments, the polymerization proceeds via an anionic mechanism:[3]

-

Initiation: A nucleophile (Nu⁻) attacks the methylene carbon (

). -

Propagation: The resulting carbanion attacks another monomer.

-

Termination: Protonation by an acid or reaction with a cation.

Visualization: Anionic Polymerization Pathway

The following diagram illustrates the molecular transformation from ECNA monomer to PECA polymer.

Figure 1: Anionic polymerization mechanism of ECNA. The reaction is catalyzed by moisture or basic residues, forming PECA chains that eventually biodegrade via hydrolysis.

Application in Drug Development: PECA Nanoparticles

In drug development, ECNA is rarely used as a bulk adhesive due to the toxicity of its degradation products (formaldehyde) when used in large quantities. However, it is a gold standard for nanoparticulate drug carriers . The rapid polymerization allows for the entrapment of bioactive molecules (peptides, cytostatics) within a biodegradable matrix.

Key Advantages for Drug Delivery:

-

Bioadhesion: PECA nanoparticles adhere to mucosal surfaces, increasing drug bioavailability.

-

Lysosomotropic: They can bypass multidrug resistance (MDR) mechanisms in cancer cells.

-

Controlled Release: Degradation rates can be tuned by copolymerization.

Experimental Protocol: Synthesis of PECA Nanoparticles

Objective: Synthesis of doxorubicin-loaded PECA nanoparticles via Emulsion Polymerization .

Safety Warning: ECNA bonds skin instantly. Work in a fume hood. Formaldehyde is a degradation byproduct.

Reagents Required

-

Monomer: Ethyl 2-cyanoacrylate (ECNA), high purity.

-

Stabilizer: Dextran 70 (or Pluronic F68).

-

Medium: 0.1 N Hydrochloric Acid (HCl). Note: Acidic pH is critical to control polymerization speed and prevent instant aggregation.

-

Active Pharmaceutical Ingredient (API): Doxorubicin HCl (optional for placebo).

Step-by-Step Methodology

-

Aqueous Phase Preparation:

-

Dissolve 100 mg of Dextran 70 in 10 mL of 0.1 N HCl under magnetic stirring (500 RPM).

-

Rationale: The acidic pH (

) slows the anionic polymerization, allowing discrete nanoparticles to form rather than a solid clump.

-

-

Monomer Addition:

-

While stirring, add 100

L of ECNA monomer dropwise using a glass syringe. -

Critical Step: Ensure the tip of the needle does not touch the liquid surface to prevent clogging.

-

-

Polymerization:

-

Maintain stirring at ambient temperature for 3–4 hours. The solution will turn milky white, indicating the formation of colloidal PECA nanoparticles.

-

-

Neutralization & Purification:

-

Neutralize the suspension with 0.1 N NaOH to pH 7.0.

-

Filter through a 0.22

m membrane or centrifuge (15,000

-

-

Characterization:

-

Resuspend in water. Measure size (Dynamic Light Scattering) and Zeta Potential. Expected size: 150–250 nm.

-

Visualization: Nanoparticle Synthesis Workflow

Figure 2: Emulsion polymerization workflow for generating PECA nanoparticles. The acidic medium is the critical control factor for particle size.

References

-

PubChem. (2025).[4][5][6] Ethyl Cyanoacrylate | C6H7NO2.[1][2][4][3][7] National Library of Medicine. [Link]

-

Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews. [Link]

-

Couvreur, P., et al. (1979). Nanocapsules of polyalkylcyanoacrylates. Journal of Pharmacy and Pharmacology. [Link]

-

Han, J., et al. (2010). Design and synthesis of ethyl 2-cyanoacrylate-based nanoparticles. Journal of Controlled Release. [Link]

-

ECHA. (2024). Ethyl 2-cyanoacrylate - Substance Information. European Chemicals Agency.[4] [Link][1]

Sources

- 1. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. Ethyl Cyanoacrylate [drugfuture.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylene glycol monosodium salt | C2H6NaO2 | CID 86592871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ECHA CHEM [chem.echa.europa.eu]

An In-depth Technical Guide to the Solubility of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and preclinical evaluation. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA), a versatile chemical probe and synthetic intermediate.[1] We will explore the theoretical principles governing its solubility, present a predictive analysis based on its molecular structure, detail a robust experimental protocol for solubility determination, and provide a tabulated summary of its solubility in a range of common organic solvents. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction to Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA)

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, with the CAS number 7498-85-3, is a substituted acrylate ester featuring a bulky, hydrophobic naphthalene ring.[2][3] Its molecular structure, which includes a polar cyano group and an ester moiety, alongside the large non-polar aromatic system, results in complex solubility behavior that is highly dependent on the chosen solvent. ECNA has gained attention as a fluorescent chemodosimeteric probe for the detection of substances like hydrazine hydrate, making its interaction with various media a subject of significant interest.[1][4] A thorough understanding of its solubility is critical for a variety of applications, from ensuring homogeneous reaction conditions during synthesis to developing stable formulations for analytical or biological studies.

Physicochemical Properties:

-

Molecular Formula: C₁₆H₁₃NO₂[2]

-

Appearance: White to yellow solid

-

Calculated LogP: 3.31[2]

-

Hydrogen Bond Acceptors: 3 (the nitrogen of the cyano group and the two oxygen atoms of the ester)[2]

-

Hydrogen Bond Donors: 0[2]

The Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like".[5][6][7] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

Key Factors Influencing ECNA Solubility:

-

Polarity: ECNA possesses both polar (cyano and ethyl ester groups) and non-polar (naphthalene ring) regions. The large, non-polar surface area of the naphthalene moiety suggests that it will have limited solubility in highly polar solvents like water, but will be more soluble in solvents of intermediate to low polarity.

-

Intermolecular Forces: The primary forces at play will be London dispersion forces (due to the large aromatic system), dipole-dipole interactions (from the cyano and ester groups), and potential hydrogen bonding with protic solvents (where the solvent acts as a hydrogen bond donor to the oxygen or nitrogen atoms of ECNA).

-

Solvent Properties: The dielectric constant and polarity index of a solvent are good indicators of its dissolving power for a given solute. Solvents with properties that are a good match for the solute's own characteristics are more likely to be effective.

Predicted and Observed Solubility Profile of ECNA

The following table summarizes the expected and observed solubility of ECNA in common organic solvents, categorized by their polarity.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Observed Behavior |

| n-Hexane | 0.1 | Non-polar, Aliphatic | Low | Likely poor solubility |

| Toluene | 2.4 | Non-polar, Aromatic | Moderate to High | Soluble[4] |

| Diethyl Ether | 2.8 | Polar aprotic | Moderate | Likely soluble |

| Dichloromethane (DCM) | 3.1 | Polar aprotic | High | Soluble[4] |

| Tetrahydrofuran (THF) | 4.0 | Polar aprotic | High | Soluble[4] |

| Ethyl Acetate | 4.4 | Polar aprotic | High | Soluble[4] |

| Acetone | 5.1 | Polar aprotic | Moderate to High | Likely soluble |

| Acetonitrile (ACN) | 5.8 | Polar aprotic | Moderate | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | High | Soluble[4] |

| Ethanol | 4.3 | Polar protic | Moderate | Likely soluble |

| Methanol | 5.1 | Polar protic | Moderate | Soluble[4] |

| Water | 10.2 | Polar protic | Very Low / Insoluble | Insoluble |

Discussion of Solubility Trends:

-

High Solubility in Aprotic Polar Solvents: The high solubility observed in solvents like DMSO, THF, and DCM can be attributed to a favorable balance of interactions. These solvents are polar enough to interact with the cyano and ester groups of ECNA, while also being able to accommodate the large non-polar naphthalene ring.

-

Moderate Solubility in Alcohols: Protic solvents like methanol and ethanol can act as hydrogen bond donors to the ester and cyano groups, which aids in solvation. However, their strong hydrogen-bonding networks (solvent-solvent interactions) may slightly hinder the dissolution of the large, non-polar solute.

-

Insolubility in Water: The highly polar nature of water and its extensive hydrogen-bonding network make it a poor solvent for the largely hydrophobic ECNA molecule.

-

Role of the Aromatic Ring: The good solubility in toluene, an aromatic solvent, highlights the importance of pi-pi stacking interactions between the solvent and the naphthalene ring of ECNA.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period, followed by quantification of the dissolved solute in the supernatant.

Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline ECNA (e.g., 10-20 mg) to a series of glass vials, each containing a known volume (e.g., 2-5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of ECNA in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of ECNA is required for accurate quantification.[10]

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Practical Implications for Researchers

-

Synthesis and Purification: For the synthesis of ECNA, often via Knoevenagel condensation, solvents like ethanol or toluene are suitable choices.[12][13][14] For purification by recrystallization, a solvent system where ECNA has high solubility at elevated temperatures and lower solubility at room temperature would be ideal. A mixture of a good solvent (like ethyl acetate or DCM) and a poor solvent (like hexane) could be effective.

-

Analytical Method Development: When preparing stock solutions for analytical standards, high-purity solvents in which ECNA is highly soluble, such as DMSO, THF, or acetonitrile, should be used to ensure complete dissolution and accurate concentration.

-

Formulation for Biological Assays: For in vitro studies, a common practice is to prepare a concentrated stock solution in DMSO, which is then diluted into the aqueous assay buffer.[10][15] The final DMSO concentration should be kept low (typically <1%) to avoid solvent-induced artifacts. The limited aqueous solubility of ECNA must be considered to prevent precipitation in the final assay medium.

Conclusion

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate exhibits a solubility profile characteristic of a molecule with both significant polar and non-polar features. It is highly soluble in many common polar aprotic organic solvents, moderately soluble in alcohols and aromatic hydrocarbons, and practically insoluble in water. This guide provides a robust theoretical and practical framework for understanding and experimentally determining its solubility, empowering researchers to make informed decisions for solvent selection in a variety of scientific applications.

References

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Kalel, R. A., Ware, A. P., & Pingale, S. S. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): A sensitive, selective fluorescence 'Turn-off' chemodosimeteric probe for detection of poisonous hydrazine hydrate and its vapours. The Royal Society of Chemistry. Retrieved from [Link]

-

Kalel, R. A., et al. (2021). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. RSC Advances. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Timberlake, K. C. (2016). DETERMINATION OF SOLUBILITY CLASS. Pearson Education, Inc. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

Yuvaraj, H., et al. (2009). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Kalel, R. A., Ware, A. P., & Pingale, S. S. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): A sensitive, selective fluorescence 'Turn-off' chemodosimeteric probe for detection of poisonous hydrazine hydrate and its vapours. The Royal Society of Chemistry. Retrieved from [Link]

-

Kalel, R. A., et al. (2021). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. RSC Advances. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Timberlake, K. C. (2016). DETERMINATION OF SOLUBILITY CLASS. Pearson Education, Inc. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

Yuvaraj, H., et al. (2009). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

- 1. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate: Melting Point Literature Values, Synthesis, and Structural Properties

Executive Summary

For researchers and drug development professionals engaged in advanced organic synthesis, Ethyl 2-cyano-3-(1-naphthalenyl)acrylate (CAS: 7498-85-3) serves as a critical intermediate and a benchmark substrate for evaluating novel catalytic systems. This technical guide provides an in-depth analysis of its physicochemical profile—specifically its established literature melting point—and details the structural causality behind its thermodynamic behavior. Furthermore, we outline a self-validating synthetic protocol via the Knoevenagel condensation, integrating recent advancements in photoresponsive solid base catalysis.

Physicochemical Profiling & Melting Point Analysis

The physical state and thermal transition properties of an organic intermediate are fundamental to downstream processing, formulation, and quality control. The literature melting point for Ethyl 2-cyano-3-(1-naphthalenyl)acrylate is firmly established at 146 °C [1].

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound:

| Property | Value | Structural Implication |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(1-naphthyl)prop-2-enoate | Indicates the preferred E-stereoisomer configuration. |

| CAS Registry Number | 7498-85-3 | Standardized identification[1]. |

| Molecular Formula | C16H13NO2 | High carbon-to-heteroatom ratio drives hydrophobicity. |

| Molecular Weight | 251.28 g/mol | Facilitates crystallization from polar protic solvents. |

| Literature Melting Point | 146 °C | Serves as the primary diagnostic metric for compound purity[1]. |

The Causality of the 146 °C Melting Point

A melting point of 146 °C is relatively high for a low-molecular-weight acrylate derivative. This specific thermal threshold is dictated by three interacting structural factors:

-

Planar Conjugation & Stereoselectivity: The Knoevenagel condensation highly favors the E-isomer due to the steric bulk of the naphthalene ring. This extended

-conjugation enforces strict molecular planarity, significantly reducing conformational entropy in the solid state. -

-

-

Dipole-Dipole Interactions: The highly polar

-cyano group (

Synthetic Methodology: The Knoevenagel Condensation

Ethyl 2-cyano-3-(1-naphthalenyl)acrylate is synthesized via the Knoevenagel condensation of 1-naphthaldehyde and ethyl cyanoacetate. Historically catalyzed by homogeneous amines (e.g., piperidine), modern methodologies have shifted toward heterogeneous solid base catalysts to improve yield and environmental sustainability.

Recent literature highlights the use of advanced metal-organic frameworks (MOFs) for this specific reaction. For instance, azobenzene-functionalized UiO-66-NH2 has been deployed as a smart, photoresponsive solid base catalyst. By utilizing external light irradiation, researchers can induce trans/cis isomerization of the catalyst, altering its steric hindrance and precisely regulating the catalytic activity during the formation of Ethyl 2-cyano-3-(1-naphthalenyl)acrylate[2]. Other highly efficient heterogeneous systems include Ag@TiO2 nanocomposites, which drive the condensation with excellent isolated yields[3].

Reaction Pathway Visualization

Knoevenagel condensation workflow for Ethyl 2-cyano-3-(1-naphthalenyl)acrylate.

Standardized, Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . The experimental choices are engineered so that the physical behavior of the reaction inherently diagnoses its success, culminating in the verification of the 146 °C melting point.

Step-by-Step Methodology

-

Step 1: Reagent Solvation. Dissolve 10.0 mmol of 1-naphthaldehyde and 11.0 mmol of ethyl cyanoacetate in 20 mL of absolute ethanol.

-

Causality: Ethanol is selected because it is a protic solvent that stabilizes the polar transition state of the aldol intermediate. Furthermore, its steep solubility curve is critical for the self-validating isolation step later.

-

-

Step 2: Catalytic Initiation. Add 50 mg of a solid base catalyst (e.g., Ag@TiO2 or UiO-66-NH2)[2][3].

-

Causality: The catalyst deprotonates the active methylene of ethyl cyanoacetate. A heterogeneous catalyst is chosen to allow for simple mechanical removal (filtration) post-reaction, preventing product contamination.

-

-

Step 3: Thermal Condensation. Heat the mixture to reflux (approx. 78 °C) under continuous stirring for 2–3 hours.

-

Causality: The initial nucleophilic addition is rapid, but the subsequent dehydration step (loss of H₂O to form the alkene) is rate-limiting. Refluxing provides the necessary activation energy to drive the equilibrium toward the highly conjugated product.

-

-

Step 4: Self-Validating Isolation. Filter the hot solution to remove the solid catalyst. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C).

-

Causality: The target compound, Ethyl 2-cyano-3-(1-naphthalenyl)acrylate, is highly hydrophobic and rigid. As the ethanol cools, the product will spontaneously crystallize. Validation Checkpoint: If the product oils out instead of crystallizing, it indicates the presence of unreacted 1-naphthaldehyde or trapped water, signaling an incomplete reaction.

-

-

Step 5: Purification & Thermal Validation. Collect the crystals via vacuum filtration and wash with ice-cold ethanol. Dry under a vacuum. Determine the melting point using a capillary apparatus or Differential Scanning Calorimetry (DSC).

-

Validation Checkpoint: A sharp melting point transition at exactly 146 °C validates both the identity and the high purity of the synthesized compound[1]. A depressed or broadened melting range (e.g., 138–143 °C) acts as an immediate diagnostic for residual starting materials or the presence of the Z-isomer.

-

Analytical Quality Control

While the melting point serves as the primary thermodynamic validator, comprehensive quality control in drug development requires orthogonal analytical techniques:

-

Differential Scanning Calorimetry (DSC): Provides a high-resolution endothermic peak at 146 °C, allowing for the calculation of the enthalpy of fusion (

) and the detection of trace polymorphic impurities. -

¹H-NMR Spectroscopy: The vinylic proton of the E-isomer is highly deshielded by the combined anisotropic effects of the naphthalene ring, the cyano group, and the ester carbonyl, typically appearing as a distinct singlet downfield (approx.

8.5–9.0 ppm). The absence of an aldehyde proton (

References

-

ACS Publications. "Azobenzene-Functionalized UiO-66-NH2: Solid Base Catalysts with Photocontrollable Activity." Inorganic Chemistry. Available at:[Link]

-

ACS Publications. "Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation." ACS Omega. Available at:[Link]

Sources

UV absorption spectrum of naphthalene-based cyanoacrylates

An In-Depth Technical Guide to the UV Absorption Spectrum of Naphthalene-Based Cyanoacrylates

Abstract

This technical guide provides a comprehensive examination of the ultraviolet (UV) absorption properties of naphthalene-based cyanoacrylates. These molecules, which integrate the robust naphthalene chromophore with the electron-accepting cyanoacrylate moiety, exhibit unique photophysical behaviors that are of significant interest in materials science and drug development. This document delves into the theoretical underpinnings of their electronic transitions, offers detailed experimental protocols for spectral acquisition, analyzes the key factors influencing their absorption characteristics—such as solvent and substituent effects—and presents the data in a clear, accessible format for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Naphthalene-Cyanoacrylate Scaffold

Naphthalene-based cyanoacrylates represent a versatile class of organic compounds. The naphthalene core is a well-known polycyclic aromatic hydrocarbon (PAH) that strongly absorbs UV radiation[1][2]. When conjugated with a cyanoacrylate group (an ester of cyanoacrylic acid), the resulting molecule often adopts a donor-π-acceptor (D-π-A) architecture. In this motif, the naphthalene ring system can act as the π-bridge, connecting an electron-donor group to the electron-accepting cyanoacrylate unit[3][4]. This electronic arrangement is the foundation for many of their interesting properties, including environment-sensitive fluorescence and tunable absorption spectra, making them valuable as fluorescent molecular rotors, components in UV-blocking materials, and probes for biomolecular interactions[3][5][6]. A thorough understanding of their UV absorption spectrum is the first critical step in harnessing these applications, as absorption is the prerequisite for all subsequent photophysical processes.

Theoretical Principles of UV-Vis Absorption

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of an electron from a ground electronic state to a higher-energy excited state[7]. For molecules like naphthalene-based cyanoacrylates, the most significant electronic transitions occur within the delocalized π-electron system.

2.1. Electronic Transitions: The Role of Conjugation The absorption of UV light by these compounds is dominated by π → π* transitions. An electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) is excited to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO)[8]. The energy difference (ΔE) between the HOMO and LUMO dictates the wavelength (λ) of light absorbed, according to the Planck-Einstein relation (ΔE = hc/λ)[8].

The extent of conjugation in a molecule is the most critical factor determining its absorption maximum (λmax). Extending the conjugated π-electron system decreases the HOMO-LUMO energy gap, requiring less energy for the transition. This results in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic shift or red shift[9]. The fusion of the naphthalene and cyanoacrylate moieties creates a highly conjugated system, shifting absorption to longer wavelengths compared to the individual components[3].

Caption: Energy diagram of a π → π* electronic transition.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol outlines a self-validating system for the accurate measurement of the UV absorption spectrum of a naphthalene-based cyanoacrylate. Trustworthiness in spectroscopy is achieved through meticulous preparation and systematic validation.

3.1. Materials and Equipment

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the sample and reference beams[7].

-

Cuvettes: 1 cm path length quartz cuvettes are required, as glass absorbs significantly in the UV region.

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, THF). The solvent must be transparent in the wavelength range of interest.

-

Analyte: Purified naphthalene-based cyanoacrylate sample.

-

Volumetric Glassware & Micropipettes: For accurate preparation of solutions.

3.2. Step-by-Step Methodology

-

Solvent Selection: Choose a solvent in which the analyte is soluble and that has a UV cutoff wavelength well below the expected absorption range of the analyte. For example, pure alcohols and ethers can be used for spectroscopic studies as they do not absorb above 160 nm[8].

-

Solution Preparation:

-

Prepare a stock solution of the analyte at a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a dilute sample solution. The final concentration should yield an absorbance maximum between 0.2 and 1.0 AU to ensure adherence to the Beer-Lambert Law and maximize accuracy[7][10]. A typical starting concentration is between 1x10⁻⁵ M and 1x10⁻⁴ M.

-

-

Instrument Setup:

-

Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to stabilize (typically 30 minutes).

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

-

Baseline Correction (Blanking):

-

Fill two quartz cuvettes with the pure solvent.

-

Place them in the reference and sample holders of the spectrophotometer.

-

Run a baseline scan. This corrects for any absorbance from the solvent and cuvettes, setting the baseline to zero[10].

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder and replace the solvent with the analyte solution. Ensure the cuvette is clean and free of bubbles.

-

Place the sample cuvette back into the sample holder.

-

Initiate the sample scan. The instrument will measure the absorbance (A) at each wavelength.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration (c) and path length (l, typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl [8]. This value is a fundamental property of the molecule.

-

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Analysis of Spectral Features

The UV absorption spectrum of a naphthalene-based cyanoacrylate is characterized by intense absorption bands in the UV region, typically between 250 nm and 450 nm. The parent naphthalene molecule exhibits absorption maxima around 275 nm[1][11]. The introduction of the cyanoacrylate group and other substituents extends the conjugation, causing a bathochromic shift.

For D-π-A type systems, the main absorption band corresponds to an intramolecular charge transfer (ICT) transition, where electron density moves from the donor, through the naphthalene π-system, to the acceptor upon photoexcitation[4].

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Naphthalene (parent) | Cyclohexane | 275 | ~6,000 | [1] |

| 1,5-Substituted CNCA | Toluene | ~395 | Not Specified | [3] |

| 1,7-Substituted CNCA | Toluene | ~382 | Not Specified | [3] |

| 1,5-ICAN (Donor-Acceptor) | Dioxane | 352 | ~15,000 | [4] |

| 1,5-ICAN (Donor-Acceptor) | DMSO | 370 | ~16,000 | [4] |

Table 1: Representative UV absorption data for naphthalene derivatives. "CNCA" refers to cyclopenta[b]naphthalene cyanoacrylate and "ICAN" refers to isocyano-aminonaphthalene, a structurally related D-π-A system. Data illustrates the effect of substitution and solvent polarity.

Key Factors Influencing Absorption Spectra

The precise λmax and ε values are highly sensitive to the molecular structure and its environment.

5.1. Solvatochromism: The Effect of Solvent Polarity Solvatochromism describes the change in a substance's color (and thus its absorption or emission spectrum) when dissolved in different solvents. Naphthalene-based D-π-A cyanoacrylates typically exhibit positive solvatochromism , where the λmax undergoes a bathochromic (red) shift as solvent polarity increases[3][4].

-

Causality: The excited state of a D-π-A molecule is more polar than its ground state due to intramolecular charge transfer. Polar solvents stabilize this polar excited state more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the overall HOMO-LUMO energy gap and shifting the absorption to a longer wavelength[4]. For example, a bathochromic shift is observed when moving from a nonpolar solvent like toluene to a more polar one[3].

5.2. Substituent Effects: Tuning the Spectrum The electronic nature and position of substituents on the naphthalene ring provide a powerful means to tune the absorption spectrum.

-

Donor/Acceptor Strength: Attaching a strong electron-donating group (e.g., dimethylamino, -NMe₂) and a strong electron-accepting group (the cyanoacrylate) enhances the D-π-A character. This leads to a smaller HOMO-LUMO gap and a significant bathochromic shift compared to the unsubstituted naphthalene core[3][4].

-

Positional Isomerism: The relative positions of the donor and acceptor groups on the naphthalene ring are critical. Different substitution patterns (e.g., 1,5- vs. 1,7-) alter the path of conjugation and the efficiency of the charge transfer, resulting in different absorption maxima and fluorescence properties[3]. Studies on cyclopenta[b]naphthalene cyanoacrylates show that varying the substitution pattern directly modulates the photophysical profile[3].

Caption: Donor-π-Acceptor (D-π-A) motif in naphthalene-based cyanoacrylates.

Conclusion

The is governed by strong π → π* and intramolecular charge transfer transitions within their extended conjugated systems. This guide has established the theoretical basis for these absorptions and provided a robust, validated protocol for their experimental measurement. The key determinants of their spectral properties are the solvent environment and the electronic nature and positioning of substituents on the naphthalene core. By manipulating these factors, researchers can rationally design and synthesize molecules with tailored UV absorption characteristics for advanced applications in science and technology.

References

- Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Agilent Technologies.

- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.

- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Referenced in PhotochemCAD.

- ResearchGate. (n.d.). UV-visible absorption spectra of CpPtMe3 and naphthalene*.

- Kumar, V. B., Fleming, C. L., Murali, S. S., Hume, P. A., Davis, N. J. L. K., Söhnel, T., & Leitao, E. M. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances, 11, 21343-21350.

- Mahdiani, M., Rouhani, S., & Zahedi, P. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nanographene Oxide. Journal of Fluorescence.

- Klymchenko, A. S., et al. (n.d.).

- RSC Publishing. (n.d.).

- Lending, D. L. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC.

- Yu, Y., et al. (2022). Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega.

- Mohammed, F. A., et al. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Taylor & Francis Online.

- ResearchGate. (2026). Testing the photostability of 1-Cyanonaphthalene-(H2O)

- Chan, A. W., et al. (n.d.). Cyclopenta[b]naphthalene cyanoacrylate dyes: Synthesis and evaluation as fluorescent molecular rotors. PMC.

- AIP Publishing. (2018). A multifunctional setup to record FTIR and UV-vis spectra of organic molecules and their photoproducts in astronomical ices.

- MDPI. (2022). Synthesis and Spectroscopic and Luminescent Properties of Er, Yb and Lu Complexes with Cyano-Substituted Phthalocyanine Ligands.

- Mansfield, M. L., et al. (n.d.). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC.

- ResearchGate. (2021). The photophysical properties of naphthalene bridged disilanes.

- Pinter, A., et al. (2022).

- Technology Networks. (2023).

- RSC Publishing. (n.d.). Novel 2-naphthyl substituted zinc naphthalocyanine: synthesis, optical, electrochemical and spectroelectrochemical properties. New Journal of Chemistry.

- PMC. (n.d.). Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60.

- Prahl, S. (2017). Naphthalene. Oregon Medical Laser Center.

- Meyer, F., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C.

- Schmidt, C., et al. (2024). Dual Emissive Zn(II) Naphthalocyanines: Synthesis, Structural and Photophysical Characterization with Theory-Supported Insights towards Soluble Coordination Compounds with Visible and Near-Infrared Emission. PMC.

- MDPI. (2024). Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis.

- Vakalopoulou, E., et al. (2020).

- ResearchGate. (2025). Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches.

- Chochos, C. L., et al. (2012).

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- PCI Magazine. (2014). Thin-Film Analysis Using UV-Vis Spectrophotometry.

Sources

- 1. PhotochemCAD | Naphthalene [photochemcad.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopenta[b]naphthalene cyanoacrylate dyes: Synthesis and evaluation as fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties | MDPI [mdpi.com]

- 5. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV-Blocking, Transparent, and Antioxidant Polycyanoacrylate Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. technologynetworks.com [technologynetworks.com]

- 11. researchgate.net [researchgate.net]

Comprehensive Safety & Handling Whitepaper: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Mechanistic Insights, Reactivity Profiling, and Self-Validating Experimental Protocols for Advanced Research Applications

Executive Summary & Structural Rationale

Standard Safety Data Sheets (SDS) often fail the advanced researcher by merely listing hazards without explaining the underlying chemical causality. As a Senior Application Scientist, I approach safety not as a checklist, but as an extension of physical organic chemistry.

Ethyl 2-cyano-3-(1-naphthalenyl)acrylate (CAS: 7498-85-3) is a highly specialized chemical intermediate[1]. Its structure is defined by a dual nature: a bulky, lipophilic, and UV-active naphthalene ring attached to a highly electrophilic cyanoacrylate core. While the naphthalene moiety provides steric hindrance and unique optical properties, the cyanoacrylate core dictates the molecule's aggressive reactivity profile. Understanding the electron-withdrawing nature of this core is the key to mastering its handling, predicting its toxicological behavior, and designing self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

To handle this compound effectively, we must first deconstruct its physical properties and the mechanistic implications of its structure. The presence of both a cyano (-C≡N) and an ester (-COOEt) group on the same alkene carbon creates a powerful Michael acceptor. These groups heavily withdraw electron density, leaving the

Table 1: Physicochemical Properties & Mechanistic Implications

| Property | Value | Mechanistic Implication |

| Chemical Formula | C₁₆H₁₃NO₂[1] | High carbon content dictates strong lipophilicity and organic solubility. |

| Molecular Weight | 251.28 g/mol [1] | The bulky naphthalene group provides moderate steric hindrance compared to simpler methyl cyanoacrylates. |

| CAS Number | 7498-85-3[1] | Unique identifier for regulatory tracking and inventory management. |

| Structural Core | Cyanoacrylate moiety | The highly electrophilic |

Mechanistic Toxicology & Hazard Profile (GHS)

The hazards associated with Ethyl 2-cyano-3-(1-naphthalenyl)acrylate are not driven by systemic toxicity, but by localized, aggressive reactivity. Ambient moisture (H₂O) or biological amines act as nucleophiles that trigger an uncontrollable runaway reaction[2].

Table 2: GHS Hazard Statements & Mechanistic Rationale

| GHS Code | Hazard Statement | Mechanistic Rationale |

| H227 | Combustible liquid[3] | High organic content; vaporizes and ignites under thermal stress. |

| H315 | Causes skin irritation[3] | Exothermic polymerization on the skin surface physically disrupts epidermal layers and generates localized heat[4]. |

| H319 | Causes serious eye irritation[3] | Rapid bonding to eye proteins; lachrymatory effect from reactive vapors[3]. |

| H335 | May cause respiratory irritation[3] | Vapors react with mucous membrane moisture, forming localized polymer deposits in the respiratory tract[4]. |

The Causality of Tissue Adhesion

When this monomer contacts biological tissue, the moisture present acts as an initiator. The nucleophile attacks the electrophilic

Mechanistic pathway of biological moisture initiating anionic polymerization.

Advanced Handling & Self-Validating Workflows

Standard protocols often dictate "store in a cool, dry place." For a Senior Application Scientist, this is insufficient. The following protocols are designed as self-validating systems, ensuring that every handling step inherently proves the integrity of the reagent and the safety of the environment.

Protocol 1: Anhydrous Handling & Spectroscopic Validation

Objective: To prevent premature polymerization and validate reagent integrity prior to complex synthesis.

-

Inert Preparation: Bake all glassware at 120°C for >4 hours to remove surface silanols and adsorbed water. Transfer immediately to a nitrogen or argon-filled glovebox.

-

Aliquoting: Dispense the required mass of the compound using anhydrous, non-nucleophilic spatulas (e.g., polished stainless steel or PTFE). Critical: Never use cellulose-based materials (paper, cotton) near the monomer, as the high surface area and trapped moisture will trigger a violent, potentially auto-igniting exothermic reaction[4].

-

Solvent Dissolution: Dissolve the monomer in a rigorously dried, aprotic solvent (e.g., anhydrous DCM or THF) stored over activated molecular sieves.

-

Self-Validation (¹H-NMR): Before proceeding with the main reaction, run a rapid ¹H-NMR aliquot.

-

The Causality Check: If the monomer is intact, the vinylic proton of the acrylate will appear distinctly in the downfield region (typically shifted by the conjugated naphthyl ring). If ambient moisture has initiated polymerization, the

carbons convert to

-

Self-validating experimental workflow for anhydrous handling and purity verification.

Protocol 2: Controlled Quenching & Decontamination

Objective: To neutralize accidental spills without inducing thermal hazards or secondary ignition.

-

Containment: Do NOT attempt to wipe up a liquid spill with paper towels or cloth rags. The friction and cellulose structure will initiate rapid polymerization, generating enough heat to cause severe burns or ignite the material[4].

-

Quenching (The "Heat Sink" Method): Flood the spill area with copious amounts of water[5].

-

The Causality Check: Water acts as the nucleophile that initiates the anionic polymerization[2]. By intentionally flooding the area, the massive thermal mass of the water absorbs the exothermic heat of polymerization. This safely and deliberately forces the reactive liquid to convert into an inert, solid polymeric crust without thermal runaway.

-

-

Removal: Once fully solidified and cooled to room temperature, mechanically scrape the inert polymer from the surface using a non-sparking scraper.

-

Final Wash: Wipe the area with a non-reactive solvent (e.g., acetone) to remove any residual, unreacted organic traces.

References

-

National Institutes of Health (NIH) / Chemical Science. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Retrieved from[Link]

-

Arrowhead Forensics. Safety Data Sheet Cyanoacrylate. Retrieved from[Link]

-

The Home Depot (THD Static). Safety Data Sheet: Cyanoacrylate Gel Adhesive. Retrieved from[Link]

-

Lyreco. SAFETY DATA SHEET: Ethyl Cyanoacrylate. Retrieved from[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arrowheadforensics.com [arrowheadforensics.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. cdn-s1.lyreco.com [cdn-s1.lyreco.com]

1-Naphthaldehyde Derivatives in Organic Synthesis: A Comprehensive Guide to Design, Synthesis, and Application

Executive Summary

As a privileged scaffold in organic chemistry, 1-naphthaldehyde and its derivatives (such as 2-hydroxy-1-naphthaldehyde and 2-amino-1-naphthaldehyde) serve as critical building blocks in the development of advanced materials and therapeutics. The extended π-conjugated naphthalene system imparts exceptional structural rigidity and unique photophysical properties, making these compounds ideal precursors for Schiff base ligands, highly selective fluorescent chemosensors, and bioactive transition metal complexes[1][2]. This technical whitepaper provides an in-depth analysis of the synthetic methodologies, mechanistic pathways, and cutting-edge applications of 1-naphthaldehyde derivatives, designed for researchers and drug development professionals.

Rational Design and Synthesis of Naphthaldehyde Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) linkage, are synthesized via the condensation of 1-naphthaldehyde derivatives with primary amines. The incorporation of the naphthalene moiety modulates the electronic and steric properties of the resulting ligand, enhancing its coordination capacity with metal ions[3].

Causality in Experimental Design

-

Solvent Selection (Absolute Ethanol): Ethanol provides an optimal dielectric environment. It ensures the complete dissolution of both the naphthaldehyde precursor and the primary amine at reflux temperatures, while actively facilitating the precipitation of the more hydrophobic Schiff base product upon cooling[3].

-

Acid Catalysis (Glacial Acetic Acid): The addition of a weak acid protonates the carbonyl oxygen of the naphthaldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for the nucleophilic attack by the primary amine's nitrogen lone pair[3].

-

Thermal Kinetics (Refluxing): Refluxing supplies the necessary thermal energy to overcome the activation barrier of the final elimination step—the dehydration of the unstable hemiaminal intermediate to form the stable imine double bond[3].

Step-by-Step Methodology: Synthesis of 1-Naphthaldehyde Schiff Base

-

Reagent Preparation: Dissolve 1.0 equivalent of the 1-naphthaldehyde derivative (e.g., 2-amino-1-naphthaldehyde) in a minimal volume of absolute ethanol inside a round-bottom flask[3].

-

Amine Addition: Slowly add 1.0 equivalent of the selected primary amine, pre-dissolved in absolute ethanol, to the aldehyde solution[3].

-

Catalysis: Introduce 2-3 drops of glacial acetic acid to the reaction mixture to initiate catalysis[3].

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC)[3].

-

Crystallization: Cool the mixture to room temperature, then transfer the flask to an ice bath (0-4°C) to induce the precipitation of the Schiff base[3].

-

Isolation: Filter the precipitate under vacuum, wash with cold ethanol to remove any unreacted starting materials, and dry the purified product in a vacuum oven at a low temperature[3].

Step-by-step experimental workflow for the synthesis of 1-naphthaldehyde Schiff bases.

Photophysical Applications: Fluorescent Chemosensors for Metal Ions

Naphthaldehyde-derived Schiff bases function as highly sensitive "turn-on" fluorescent chemosensors, particularly for the detection of Al(III) ions. Excessive exposure to Al(III) is linked to severe neurological disorders, necessitating robust detection methods in biological and environmental systems[1].

Mechanistic Pathway: ESIPT to CHEF

In the free ligand state, derivatives like 4-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid undergo an Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl oxygen and the imine nitrogen. This process leads to rapid non-radiative decay, rendering the sensor weakly fluorescent[2].

Upon the introduction of Al(III), the metal ion coordinates with the carboxylate, hydroxyl, and imine groups, forming a stable 1:1 complex[2]. This chelation physically blocks the ESIPT pathway and rigidifies the molecular scaffold, restricting intramolecular rotations. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF) , forces the molecule to release energy via radiative decay, producing a strong, quantifiable fluorescent emission[2].

Step-by-Step Methodology: Fluorescence Titration for Al(III) Detection

-

Stock Solution: Prepare a

M stock solution of the naphthaldehyde chemosensor in a DMF/H₂O (1:1, v/v) solvent system[2]. -

Analyte Preparation: Prepare standardized aqueous solutions of Al(III) ions.

-

Titration: Transfer a fixed aliquot of the sensor solution to a quartz cuvette. Incrementally add the Al(III) solution to achieve the desired final concentrations[1].

-

Equilibration: Allow the mixture to equilibrate to ensure complete 1:1 complexation between the sensor and Al(III)[1][2].

-

Measurement: Record the fluorescence emission spectra and plot the intensity against Al(III) concentration using the calibration curve to determine the Limit of Detection (LOD)[1].

ESIPT/CHEF signaling pathway for the fluorescent detection of Al(III) ions.

Quantitative Data Summary

| Sensor Type | Solvent System | Detection Limit (LOD) | Binding Stoichiometry | Mechanism |

| 2-Hydroxy-1-naphthaldehyde derivative | DMF/H₂O (1:1 v/v) | 1:1 | ESIPT inhibition / CHEF | |

| 2-Amino-1-naphthaldehyde analog | Aqueous systems | High sensitivity | 1:1 | CHEF |

(Data synthesized from validated chemosensor protocols[1][2])

Biological Applications: Multi-Targeting Anticancer Complexes

Beyond photophysics, 1-naphthaldehyde derivatives are formidable ligands in medicinal chemistry. Transition metal complexes, specifically Copper(II) complexes coordinated with 2-hydroxy-1-naphthaldehyde Schiff bases, have demonstrated potent antiproliferative activities against human cancer cell lines[4].

Causality in Anticancer Mechanism

The efficacy of these complexes relies on a dual-action mechanism. The planar naphthalene ring allows the complex to intercalate effectively into the DNA double helix. Simultaneously, the redox-active Cu(II) center facilitates the generation of Reactive Oxygen Species (ROS) within the intracellular environment[4]. This ROS burst disrupts the mitochondrial membrane potential, triggering a multi-targeted signaling cascade that culminates in cancer cell apoptosis. The synergistic effect of the ligand's lipophilicity and the metal's redox activity leads to cytotoxicity profiles that often surpass standard chemotherapeutics like Cisplatin[4].

Cytotoxicity Profile of Cu(II) Naphthaldehyde Complexes

| Compound | A-549 (Lung Cancer) IC₅₀ (µM) | HL-7702 (Normal Cell) IC₅₀ (µM) | Selectivity Profile |

| Complex C1 | High toxicity to cancer cells | ||

| Complex C2 | Highest therapeutic window | ||

| Cisplatin (Control) | N/A | Lower relative efficacy |

(Data derived from in vitro MTT assays comparing synthesized Cu(II) complexes to Cisplatin[4])

Advanced Synthetic Methodologies: Regioselective Annulations

While traditional condensation reactions dominate the synthesis of Schiff bases, the direct de novo construction of highly functionalized 1-naphthaldehyde derivatives has seen significant recent advancements. A prime example is the Indium(III)-catalyzed highly regioselective annulation of 3-formylchromones with alkynes[5].

Causality in Catalytic Design

Indium triflate (In(OTf)₃) acts as a highly effective, soft Lewis acid. It activates the chromone system while demonstrating exceptional tolerance for diverse functional groups. This one-pot protocol facilitates an unusual aldehyde 1,3-translocation coupled with disjointed CO₂ extrusion[5]. The thermodynamic driving force of the CO₂ extrusion pushes the equilibrium forward, yielding structurally diverse 1-naphthaldehydes bearing chiral and polyaromatic moieties that are difficult to synthesize via standard electrophilic aromatic substitution[5].

Conclusion

1-Naphthaldehyde derivatives represent a cornerstone in modern organic synthesis. By understanding the fundamental causality behind their reactivity—from the acid-catalyzed formation of Schiff bases to the rigidification mechanics of CHEF-based fluorescence and ROS-mediated cellular apoptosis—researchers can predictably engineer these molecules for highly specific applications in environmental sensing and targeted oncology.

References

- Application Notes and Protocols: 2-Amino-1-naphthaldehyde Analog as a Fluorescent Chemosensor for Al(III)

- A highly selective fluorescent chemosensor for Al(III)

- Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II)

- Synthesis of Schiff Bases from 2-Amino-1-naphthaldehyde and Primary Amines: A Detailed Guide for Researchers Source: BenchChem URL

- In(III)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Photophysical Characterization of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA)

The following technical guide details the photophysical properties, synthesis, and application mechanisms of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA) .

Executive Summary

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA) is a donor-

The molecule exhibits significant positive solvatochromism , indicating a highly polarized excited state driven by Intramolecular Charge Transfer (ICT). Its photophysical utility lies in the disruption of this conjugated system; upon nucleophilic attack at the vinyl bridge, the D-

Molecular Architecture & Electronic Structure

ECNA operates on a "Push-Pull" electronic framework. The stability and optical properties are governed by the electronic communication between the electron-rich naphthalene ring and the electron-deficient cyanoacrylate moiety.

-

Electron Donor (D): Naphthalene ring (1-position). Provides

-electrons to the conjugated system. -

-Bridge: Vinyl group (

-

Electron Acceptor (A): Ethyl 2-cyanoacrylate group. The cyano (

) and ester (

Mechanism of Fluorescence (ICT State)

Upon photoexcitation (

Steady-State Photophysics

The following data summarizes the solvatochromic behavior of ECNA. The significant redshift in emission compared to absorption confirms the formation of a stabilized ICT excited state.

Table 1: Solvatochromic Shift Data

Data derived from spectral analysis in solvents of increasing polarity.

| Solvent | Polarity Index ( | Stokes Shift ( | Quantum Yield ( | ||

| Cyclohexane | 0.006 | 368 | 420 | ~3,364 | High |

| Toluene | 0.099 | 373 | 432 | ~3,661 | High |

| Dichloromethane | 0.309 | 374 | 436 | ~3,802 | Mod |

| Acetonitrile | 0.460 | 375 | 438 | ~3,835 | Mod |

| Methanol | 0.762 | 380 | 443 | ~3,742 | Low |

| DMSO | 0.444 | 382 | 448 | ~3,994 | ~0.13 |

*Note: Quantum yield (

Diagram 1: Photophysical Mechanism (Jablonski & Sensing)

The following diagram illustrates the excitation pathway and the "Turn-off" quenching mechanism triggered by hydrazine.

Caption: Jablonski diagram contrasting the native fluorescence of ECNA (blue path) against the hydrazine-induced quenching pathway (yellow path).

Experimental Protocols

Synthesis: Knoevenagel Condensation

The synthesis of ECNA utilizes a base-catalyzed Knoevenagel condensation, ensuring high yield and trans-selectivity.

Reagents:

-

1-Naphthaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Piperidine (Catalytic amount, ~0.1 eq)

Protocol:

-

Dissolution: Dissolve 10 mmol of 1-naphthaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

-

Crystallization: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the precipitate and recrystallize from ethanol to obtain pure ECNA (Yellowish solid).

Quantum Yield Determination

To ensure accuracy, quantum yield (

Equation:

- : Slope of the integrated fluorescence intensity vs. absorbance plot.

- : Refractive index of the solvent.[4]

Step-by-Step:

-

Preparation: Prepare 5 dilutions of ECNA in the solvent of interest (e.g., DMSO). Ensure Absorbance at excitation wavelength is

to avoid inner filter effects. -

Standard: Prepare 5 dilutions of Quinine Sulfate in 0.1 M H

SO -

Measurement: Record emission spectra for all samples (Excitation: 350 nm). Integrate the area under the emission curve.

-